Hesperidin methylchalcone
CAS No.: 24292-52-2
Cat. No.: VC0529877
Molecular Formula: C29H36O15
Molecular Weight: 624.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24292-52-2 |
|---|---|
| Molecular Formula | C29H36O15 |
| Molecular Weight | 624.6 g/mol |
| IUPAC Name | (E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
| Standard InChI Key | FDHNLHLOJLLXDH-JIYHLSBYSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
HMC is synthesized via methylation of hesperidin under alkaline conditions, which induces isomerization and partial methoxylation of hydroxyl groups on both the aglycone and sugar moieties . This modification converts the poorly water-soluble hesperidin (solubility: 0.01 mg/mL) into a more bioavailable chalcone-flavanone hybrid . The compound’s stereochemistry includes 10 defined stereocenters and one E/Z center, contributing to its optical activity ( in ethanol) .
Physicochemical Profile
Key properties include:
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Solubility:
The methyl groups enhance metabolic stability, allowing HMC to resist intestinal degradation and achieve plasma concentrations 3–5× higher than hesperidin .
Pharmacokinetics and Biodistribution
Absorption and Metabolism
Hepatic metabolism involves glucuronidation and sulfation, with the major metabolite being hesperetin-7-O-glucuronide .
Mechanisms of Biological Action
Antioxidant Activity
HMC scavenges reactive oxygen species (ROS) through:
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Direct free radical neutralization ( against hydroxyl radicals)
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Upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2), increasing glutathione synthesis by 140% in UVB-exposed skin
Anti-Inflammatory Effects
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NF-κB Inhibition: Reduces TNF-α and IL-6 production by 62–75% in murine models
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Cyclooxygenase-2 (COX-2) Suppression: 48% decrease in PGE2 levels at 10 μM
Vascular Modulation
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Capillary Permeability: Decreases by 40% in post-capillary venules
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Venotonic Action: Enhances noradrenaline-induced vasoconstriction by 22%
Dermatological Mechanisms
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Barrier Function: Upregulates filaggrin (1.8×) and β-glucocerebrosidase (2.1×), boosting ceramide synthesis
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Melanogenesis Inhibition: 34% reduction in tyrosinase activity at 50 μM
Therapeutic Applications
Chronic Venous Insufficiency (CVI)
In a 6-month randomized trial (n=120), HMC (100 mg/day) combined with compression therapy:
UV Protection
Topical 2% HMC formulation in mice:
Anti-Aging Effects
Metabolic Disorders
In high-fat diet models, 50 mg/kg/day HMC:
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Decreased hepatic triglycerides by 52%
| Manufacturer | Purity | Price (USD/g) | Packaging |
|---|---|---|---|
| Sigma-Aldrich | 95% | 3.19 | 25 g |
| TRC Chemicals | 98% | 27.80 | 50 mg |
| Biosynth Carbosynth | 90% | 0.63 | 500 g |
Formulation Challenges
Emerging Research Directions
COVID-19 Adjuvant Therapy
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Clinical Trial (NCT05172024): Evaluating 500 mg/day HMC for post-COVID endothelial dysfunction
Neuroprotection
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